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Compound of Interest

Compound Name: Deoxypeganine
CAS No.: 495-59-0
Cat. No.: B1215540
Get Quote
. J
Introduction

Deoxypeganine, also known as deoxyvasicine, is a quinazoline alkaloid found in various
plants, including Peganum harmala and Adhatoda vasica. As a pharmacologically active
compound, accurate and precise quantification methods are essential for researchers in drug
discovery, natural product chemistry, and pharmacokinetic studies. These application notes
provide detailed protocols for the quantification of deoxypeganine using modern analytical
techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid
Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical Information

 Compound: Deoxypeganine (Deoxyvasicine)
e Chemical Formula: C11H12N2[1][2]
e Molecular Weight: 172.23 g/mol [1][3]

¢ Chemical Class: Quinazoline Alkaloid[3]
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High-Performance Liquid Chromatography (HPLC)
for Deoxypeganine Quantification

HPLC with UV detection is a robust and widely used technique for the quantification of
quinazoline alkaloids like deoxypeganine. The methods described for its analogue, vasicine,
are directly applicable.

Application Note: HPLC-UV Quantification

This method is suitable for the routine analysis of deoxypeganine in plant extracts and herbal
formulations. It offers good sensitivity and reproducibility.

Principle: Reversed-phase HPLC separates deoxypeganine from other components in the
sample matrix based on its polarity. The quantification is achieved by measuring the UV
absorbance at a specific wavelength and comparing it to a calibration curve prepared with a
deoxypeganine standard.

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA)
detector is required.

Experimental Protocol: HPLC-UV

1. Sample Preparation (from Plant Material):
» Extraction:
o Air-dry and powder the plant material (e.g., leaves of Adhatoda vasica).

o Extract the powdered material (100 g) with methanol (800 mL) in a Soxhlet apparatus for 6
hours, or until the extract is colorless.

o Filter the extract and concentrate it to dryness under reduced pressure using a rotary
evaporator at 50°C.

 Purification (Acid-Base Extraction):

o Dissolve the dried extract in 5% acetic acid and filter.
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[e]

Wash the acidic solution with n-hexane to remove non-polar impurities.

o

Make the aqueous layer alkaline (pH 9) with ammonia solution.

[¢]

Extract the alkaloids with chloroform.

[¢]

Dry the chloroform extract and reconstitute it in a known volume of methanol for HPLC
analysis.

. Chromatographic Conditions:
HPLC System: Agilent 1200 series or equivalent.

Column: Agela's Unisphere Aqua C18 (150 mm x 4.6 mm, 3.5 um) or equivalent C18
column.

Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid in water:acetonitrile (90:10, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 + 2°C.
Injection Volume: 10 pL.
Detection: UV at 280 nm or 300 nm.
. Calibration and Quantification:
Prepare a stock solution of deoxypeganine standard in methanol.
Prepare a series of calibration standards by diluting the stock solution.

Inject the standards to construct a calibration curve by plotting peak area against
concentration.

Inject the prepared samples and determine the concentration of deoxypeganine from the
calibration curve.
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Quantitative Data Summary (HPLC)

The following table summarizes typical performance data for the HPLC quantification of related
quinazoline alkaloids, which can be expected to be similar for deoxypeganine.

Parameter Vasicine Vasicinone Reference

Linearity Range

0.05-10.0 0.5-100.0
(Hg/mL)
Correlation Coefficient

0.999 0.998
(r3)
Mean Recovery (%) 99.06 98.69
Retention Time (min) ~7.58 ~9.07

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MSI/MS) for Deoxypeganine Quantification

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for
the quantification of deoxypeganine in complex biological matrices such as plasma or tissue
homogenates, and for trace-level analysis in plant extracts.

Application Note: LC-MS/MS Quantification

This method is highly sensitive and specific, making it suitable for pharmacokinetic studies,
metabolomic analyses, and the determination of low levels of deoxypeganine.

Principle: Deoxypeganine is separated from the sample matrix by UPLC/HPLC and is then
ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to
deoxypeganine is selected and fragmented, and a specific product ion is monitored for
quantification (Multiple Reaction Monitoring - MRM).

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass
spectrometer.

Experimental Protocol: UPLC-Q-TOF-MS
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. Sample Preparation (from Biological Matrix - e.g., Plasma):

Protein Precipitation:

[¢]

To 100 pL of plasma, add 200 pL of acetonitrile containing an appropriate internal standard
(e.g., deuterated deoxypeganine).

[¢]

Vortex for 1 minute to precipitate proteins.

[¢]

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

[e]

Transfer the supernatant for LC-MS/MS analysis.

. Chromatographic Conditions:

UPLC System: Waters Acquity UPLC System or equivalent.

Column: Acquity bridged ethyl hybrid C18 (100 mm x 2.1 mm, 1.7 um) or similar.

Mobile Phase:

o A:0.1% formic acid in water.

o B:0.1% formic acid in acetonitrile.

Gradient: A suitable gradient to ensure separation from matrix components.

Flow Rate: 0.3 - 0.4 mL/min.

Injection Volume: 5-10 pL.

. Mass Spectrometry Conditions:

Mass Spectrometer: Waters Xevo G2 Q-Tof or a triple quadrupole mass spectrometer.

lonization Mode: Positive Electrospray lonization (ESI+).

Precursor lon [M+H]*: m/z 173.1.
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e Product lon: A specific fragment ion to be determined by direct infusion of a deoxypeganine

standard.

» Detection: Multiple Reaction Monitoring (MRM).

4. Calibration and Quantification:

o Prepare calibration standards in the same biological matrix as the samples.

e Analyze the standards and samples using the developed LC-MS/MS method.

» Construct a calibration curve by plotting the peak area ratio (analyte/internal standard)

against concentration.

o Determine the concentration of deoxypeganine in the samples from the calibration curve.

Quantitative Data Summary (UPLC-MS)

The following table presents performance data for a validated UPLC-MS method for the

quantification of vasicine, which is indicative of the performance expected for deoxypeganine.

Parameter Value Reference
Linearity Range (ng/mL) 1-1000

Correlation Coefficient (r2) 0.999

Limit of Detection (LOD)

(ng/mL) 0.68

Limit of Quantification (LOQ) 10

(ng/mL)

Intraday Precision (%RSD) 1.37-3.42

Interday Precision (%RSD) 0.91-4.78

Intraday Accuracy (%) 99.00 - 99.92

Interday Accuracy (%) 99.76 - 102.00
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Visualizations

Experimental Workflow for Deoxypeganine
Quantification

Analytical Quantification
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Caption: General experimental workflow for the extraction and quantification of
Deoxypeganine.

Logical Relationship of Deoxypeganine and Related
Alkaloids
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Caption: Relationship of Deoxypeganine to other quinazoline alkaloids from Adhatoda vasica.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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